molecular formula C11H19Cl2N3 B2817232 [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 1955506-57-6

[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B2817232
CAS No.: 1955506-57-6
M. Wt: 264.19
InChI Key: WKYVYAWORRZRKW-UHFFFAOYSA-N
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Description

[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via a methanamine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Introduction of the Methanamine Group: The methanamine group is added via reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Formation of the Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to form the dihydrochloride salt, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridine ring or the methanamine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings are substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine:

    Drug Development: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • [2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride
  • [2-(Piperidin-1-yl)pyridin-2-yl]methanamine dihydrochloride
  • [2-(Morpholin-1-yl)pyridin-3-yl]methanamine dihydrochloride

Comparison:

  • Structural Differences: The position of the methanamine group and the type of heterocyclic ring (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.
  • Unique Properties: [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride is unique in its specific binding affinity and selectivity for certain molecular targets, making it valuable in targeted drug development and biochemical studies.

Properties

IUPAC Name

(2-piperidin-1-ylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14;;/h4-6H,1-3,7-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVYAWORRZRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-57-6
Record name [2-(piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride
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